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Introduction
Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled APJ

receptor. The human apelin gene encodes a 77-amino acid preproprotein, which is processed

into several active isoforms, with Apelin-36 being a major form.[1][2][3] The Apelin/APJ system

is widely expressed in human tissues, including the heart, lungs, kidneys, brain, and adipose

tissue, playing crucial roles in various physiological processes.[1][3][4][5] Key functions include

the regulation of cardiovascular homeostasis, blood pressure, cardiac contractility, and

metabolism.[1][6][7] Given its involvement in pathologies like heart failure, hypertension, and

diabetes, quantifying the expression of the Apelin gene (APLN) is critical for both basic

research and the development of novel therapeutics.[1][8]

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific

method for measuring gene expression levels.[9] This document provides a detailed protocol

for the analysis of Apelin-36 mRNA expression using SYBR Green-based qPCR, including

experimental workflows, data analysis, and troubleshooting.

Apelin Signaling Pathway
Activation of the APJ receptor by Apelin initiates several downstream signaling cascades.

Primarily, it couples to Gαi and Gαq proteins.[10][11] This leads to the activation of pathways

such as Phosphatidylinositol 3-Kinase (PI3K)/Akt and Extracellular Signal-Regulated Kinase
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(ERK), which are involved in processes like cell proliferation, angiogenesis, and vasodilation.[6]

[11][12] The PI3K/Akt pathway can further activate endothelial nitric oxide synthase (eNOS),

promoting nitric oxide (NO) production and subsequent vasodilation.[6]
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A simplified diagram of the Apelin/APJ signaling cascade.

Experimental Workflow
The process of quantifying Apelin-36 gene expression involves several sequential steps, from

sample preparation to data interpretation. A typical workflow ensures consistency and reliability

of results.[9][13][14][15]
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arrow 1. Sample Collection
(Tissue or Cells)

2. Total RNA Extraction

3. RNA Quality & Quantity
(Spectrophotometry / Electrophoresis)

4. cDNA Synthesis
(Reverse Transcription)

5. qPCR Reaction Setup
(Master Mix, Primers, cDNA)

6. qPCR Amplification
(Real-Time PCR System)

7. Data Analysis
(Relative Quantification, 2-ΔΔCt)
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Standard workflow for gene expression analysis using RT-qPCR.

Protocols
Protocol 1: Total RNA Extraction and Quality Control
High-quality, intact RNA is essential for accurate gene expression analysis.[16]

Materials:
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Tissues or cultured cells

TRIzol™ Reagent or commercial RNA extraction kit (e.g., RNeasy Kit)

Chloroform

Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

Spectrophotometer (e.g., NanoDrop)

Agarose gel electrophoresis system (optional)

Procedure:

Sample Homogenization: Homogenize 50-100 mg of tissue or 1x10⁷ cells in 1 mL of

TRIzol™ Reagent.[15]

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL

of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]

RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of

isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g

for 10 minutes at 4°C.

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in an appropriate volume

(e.g., 20-50 µL) of nuclease-free water.

Quality Control:
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Concentration & Purity: Measure the absorbance at 260 nm and 280 nm. An A260/A280

ratio of ~2.0 is considered pure.[17]

Integrity (Optional but Recommended): Run an aliquot of the RNA on a 1% agarose gel to

check for intact 28S and 18S ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis (Reverse
Transcription)
This step converts the isolated RNA into more stable complementary DNA (cDNA). A two-step

RT-qPCR protocol is often preferred.[9]

Materials:

Total RNA (1 µg recommended)

cDNA synthesis kit (containing reverse transcriptase, dNTPs, buffer, and primers like

oligo(dT) or random hexamers)

Nuclease-free water

Thermal cycler

Procedure:

Prepare Reaction Mix: In a nuclease-free tube, combine 1 µg of total RNA with the

components of the cDNA synthesis kit according to the manufacturer's instructions. Adjust

the final volume with nuclease-free water.

Incubation: Place the tube in a thermal cycler and run the program recommended by the kit

manufacturer (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step

at 70°C for 5 min).

Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the

cDNA 10- to 50-fold with nuclease-free water.[15]

Protocol 3: Quantitative PCR (qPCR)
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This protocol uses SYBR Green, a fluorescent dye that binds to double-stranded DNA, for real-

time detection of amplification.

Materials:

Diluted cDNA template

2x SYBR Green qPCR Master Mix

Forward and reverse primers for Apelin-36 and a reference gene (see Table 1)

Nuclease-free water

qPCR plate and optical seals

Real-Time PCR Detection System

Table 1: Human Primer Sequences for qPCR

Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

Reference

APLN (Apelin)
CCAGAGGGTCAA
GGAATGGGC

ATAACCGCCGGG
GGTGGGCA

[18]

GAPDH
AATCCCATCACCATC

TTCCA

TGGACTCCACGACG

TACTCA
[19]

ACTB (β-Actin)
CATGTACGTTGCTAT

CCAGGC

CTCCTTAATGTCAC

GCACGAT
[19]

IPO8
GGGCTGGCTTTGAA

TTTTCTG

CCACATTGGTGAGC

TTCATCA
[20][21]

| POLR2A | GCACCCACTCTGTGTCCTTC | GATGGCGTGGACGTCTTCA |[21] |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Procedure:
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Prepare Master Mix: For each gene, prepare a master mix containing the appropriate

volumes of 2x SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free

water. Prepare enough for all samples plus a 10% overage to account for pipetting errors.

Plate Setup: Dispense the master mix into the wells of a qPCR plate. Add the diluted cDNA

template to the respective wells. Include no-template controls (NTC) for each gene, using

water instead of cDNA.[15]

Run qPCR: Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

Set up the thermal cycling protocol. A typical protocol is:

Initial Denaturation: 95°C for 10 minutes (1 cycle)

Cycling: 95°C for 15 seconds, followed by 60°C for 1 minute (40 cycles)[18]

Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify

product specificity.

Data Presentation and Analysis
Relative Quantification (2-ΔΔCt Method)
The 2-ΔΔCt (Livak) method is a widely used approach for relative gene expression analysis.

[22][23] It compares the expression of the target gene (Apelin-36) to a stably expressed

reference (housekeeping) gene.[24][25]

Calculation Steps:

Normalize to Reference Gene (ΔCt): For each sample, calculate the difference between the

Ct value of the target gene and the Ct value of the reference gene.

ΔCt = Ct (Apelin-36) - Ct (Reference Gene)

Normalize to Control Sample (ΔΔCt): Select one sample as the calibrator (e.g., untreated

control). Calculate the difference between the ΔCt of each sample and the ΔCt of the

calibrator.

ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)
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Calculate Fold Change: Determine the relative expression level.

Fold Change = 2-ΔΔCt

Table 2: Example qPCR Data and Analysis

Sample Condition
Target
Gene
(APLN) Ct

Referenc
e Gene
(GAPDH)
Ct

ΔCt
(APLN Ct
- GAPDH
Ct)

ΔΔCt (vs
Control)

Fold
Change
(2-ΔΔCt)

1 Control 24.5 21.0 3.5 0.0 1.0

2 Control 24.7 21.1 3.6 0.1 0.93

3 Treated 22.1 20.9 1.2 -2.3 4.92

| 4 | Treated | 22.3 | 21.0 | 1.3 | -2.2 | 4.59 |

The ΔΔCt for the control sample is calculated as its own ΔCt minus the average ΔCt of the

control group (assumed here to be 3.5 for simplicity).

Troubleshooting
Table 3: Common qPCR Issues and Solutions
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Issue Potential Cause(s) Recommended Solution(s)

No amplification or late

amplification in positive

samples

Poor RNA quality or
degradation.[16]

Use a robust RNA
extraction method; check
RNA integrity on a gel.

Inefficient cDNA synthesis.

Optimize reverse transcription;

use a high-quality reverse

transcriptase.

Suboptimal primer design or

concentration.

Redesign primers; perform a

primer concentration matrix to

optimize.[26]

Amplification in No-Template

Control (NTC)

Contamination of reagents or

workspace.[26]

Use fresh, nuclease-free water

and reagents; clean pipettes

and workspace.

Primer-dimer formation.

Optimize primer concentration

and annealing temperature;

redesign primers if necessary.

[16]

High variability between

technical replicates
Pipetting errors.[16]

Use a master mix; ensure

accurate and consistent

pipetting.[17]

Poorly mixed reagents.
Vortex and centrifuge all

reagents before use.

Multiple peaks in melt curve

analysis

Non-specific amplification or

primer-dimers.[16]

Increase annealing

temperature; redesign primers

for higher specificity.[27]

| | Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis;

design primers that span an exon-exon junction.[27][28] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://dispendix.com/blog/qpcr-troubleshooting
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://dispendix.com/blog/qpcr-troubleshooting
https://dispendix.com/blog/qpcr-troubleshooting
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://dispendix.com/blog/qpcr-troubleshooting
https://blog.biosearchtech.com/thebiosearchtechblog/bid/63622/qpcr-troubleshooting
https://blog.biosearchtech.com/thebiosearchtechblog/bid/63622/qpcr-troubleshooting
https://sg.idtdna.com/page/support-and-education/decoded-plus/successful-qpcr/
https://www.benchchem.com/product/b1139625?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. creative-diagnostics.com [creative-diagnostics.com]

2. Apelin expression in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced
obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

4. Apelin expression in normal human tissues. | Semantic Scholar [semanticscholar.org]

5. researchgate.net [researchgate.net]

6. cusabio.com [cusabio.com]

7. Apelin-36 (human) | Apelin Receptors | Tocris Bioscience [tocris.com]

8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

9. portlandpress.com [portlandpress.com]

10. researchgate.net [researchgate.net]

11. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]

15. stackscientific.nd.edu [stackscientific.nd.edu]

16. dispendix.com [dispendix.com]

17. azurebiosystems.com [azurebiosystems.com]

18. origene.com [origene.com]

19. Identification of valid housekeeping genes for quantitative RT-PCR analysis of
cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

20. academic.oup.com [academic.oup.com]

21. academic.oup.com [academic.oup.com]

22. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-
Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

23. bitesizebio.com [bitesizebio.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.creative-diagnostics.com/apelin-signaling-pathway.htm
https://pubmed.ncbi.nlm.nih.gov/12494873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6838674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6838674/
https://www.semanticscholar.org/paper/Apelin-expression-in-normal-human-tissues.-Falco-Luca/a5e88208ba1cb1ddde6e08d405527e7251b6caaa
https://www.researchgate.net/publication/10979539_Apelin_expression_in_normal_human_tissues
https://www.cusabio.com/pathway/Apelin-signaling-pathway.html
https://www.tocris.com/products/apelin-36-human_2426
https://bsj.uobaghdad.edu.iq/cgi/viewcontent.cgi?article=1737&context=home
https://portlandpress.com/biochemist/article/42/3/48/225280/A-beginner-s-guide-to-RT-PCR-qPCR-and-RT-qPCR
https://www.researchgate.net/figure/Overview-of-apelin-APJ-system-mediated-signaling-pathways-Canonical-ligand-dependent-APJ_fig1_339657699
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688651/
https://www.researchgate.net/figure/A-simple-overview-of-the-apelin-APJ-induced-signaling-pathways-and-Apela-APJ-induced_fig1_350818286
https://www.researchgate.net/figure/Workflow-of-a-qPCR-experiment-Schematic-representation-of-common-qPCR-assays-genomic_fig4_355747674
https://synapse.patsnap.com/article/what-are-the-key-steps-in-rt-qpcr-workflow
https://stackscientific.nd.edu/assets/448138/qpcr_protocol.pdf/1000
https://dispendix.com/blog/qpcr-troubleshooting
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp212346-apelin-apln-human-qpcr-primer-pair-nm-017413
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294216/
https://academic.oup.com/cardiovascres/article/120/17/2163/7750140
https://academic.oup.com/cardiovascres/article/114/2/247/4209989
https://pubmed.ncbi.nlm.nih.gov/11846609/
https://pubmed.ncbi.nlm.nih.gov/11846609/
https://bitesizebio.com/24894/4-easy-steps-to-analyze-your-qpcr-data-using-double-delta-ct-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. What is the comparative or ??Ct method for qPCR assay data analysis? How is the
comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]

25. researchgate.net [researchgate.net]

26. pcrbio.com [pcrbio.com]

27. blog.biosearchtech.com [blog.biosearchtech.com]

28. sg.idtdna.com [sg.idtdna.com]

To cite this document: BenchChem. [Application Notes: Quantitative PCR for Apelin-36 Gene
Expression Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139625#quantitative-pcr-for-apelin-36-gene-
expression-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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